molecular formula C8H11N3S B1416140 6-(pyrrolidin-1-yl)pyrimidine-4(3H)-thione CAS No. 1023813-26-4

6-(pyrrolidin-1-yl)pyrimidine-4(3H)-thione

Cat. No. B1416140
M. Wt: 181.26 g/mol
InChI Key: CNXONNHEKCTPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(pyrrolidin-1-yl)pyrimidine-4(3H)-thione” is a chemical compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another approach involves a Dimroth rearrangement by cyclocondensation of 7-cyano-4-hydrazinyl-6-(pyrrolidin-1-yl)selenopheno .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of similar compounds have been studied . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is also available .

Future Directions

The future directions for the study of similar compounds include further development and evaluation of their anti-tubercular activity and neuroprotective and anti-neuroinflammatory properties .

properties

IUPAC Name

6-pyrrolidin-1-yl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c12-8-5-7(9-6-10-8)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXONNHEKCTPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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